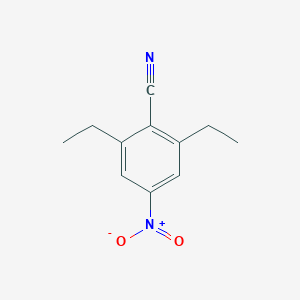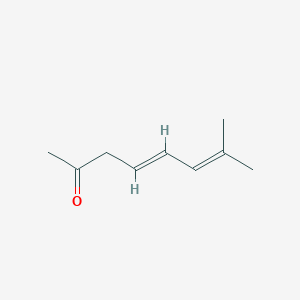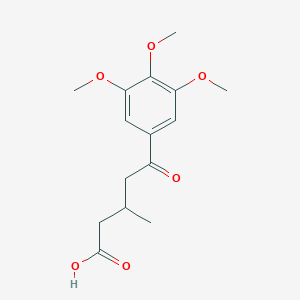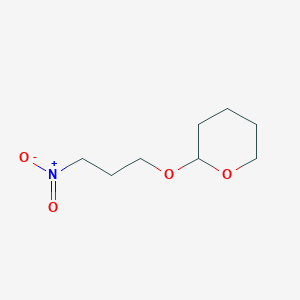![molecular formula C8H8Cl2 B011405 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene CAS No. 103063-81-6](/img/structure/B11405.png)
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, also known as DCTO, is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not well understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical And Physiological Effects
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to have various biochemical and physiological effects, including antifungal, antibacterial, and insecticidal activity. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been investigated for its potential as a pesticide due to its ability to disrupt the nervous system of insects. In addition, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to have antifungal activity against various fungal species, making it a potential candidate for the development of new antifungal drugs.
Advantages And Limitations For Lab Experiments
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has several advantages for use in lab experiments, including its unique molecular structure and potential applications in various fields. However, the synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires specialized equipment and expertise, making it difficult to obtain in large quantities. In addition, the toxicity of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not well understood, and further research is needed to determine its safety for use in lab experiments.
Future Directions
There are several future directions for research on 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, including the development of new synthetic methods for its preparation, the investigation of its potential as a scaffold for the development of new drugs, and the exploration of its toxicity and safety for use in various applications. In addition, further research is needed to understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields. The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has shown potential applications in organic synthesis, material science, and medicinal chemistry. Further research is needed to understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene involves a series of chemical reactions, starting with the reaction of 1,3-cyclohexadiene with chlorine gas to form 1,3-dichlorocyclohexene. This compound is then subjected to a Diels-Alder reaction with maleic anhydride to produce the desired product, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene. The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Scientific Research Applications
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has shown potential applications in various fields of scientific research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene can be used as a building block for the synthesis of other complex molecules due to its unique molecular structure. In material science, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In medicinal chemistry, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been investigated for its potential as a scaffold for the development of new drugs targeting various diseases.
properties
CAS RN |
103063-81-6 |
|---|---|
Product Name |
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene |
Molecular Formula |
C8H8Cl2 |
Molecular Weight |
175.05 g/mol |
IUPAC Name |
3,3-dichlorotricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C8H8Cl2/c9-8(10)6-4-1-2-5(3-4)7(6)8/h1-2,4-7H,3H2 |
InChI Key |
GQKQNYMVDOQVIX-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C3(Cl)Cl |
Canonical SMILES |
C1C2C=CC1C3C2C3(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



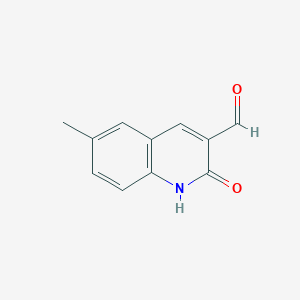
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
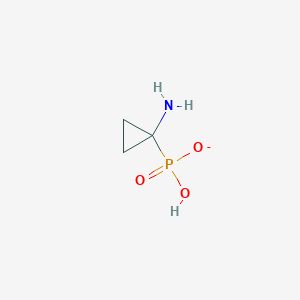

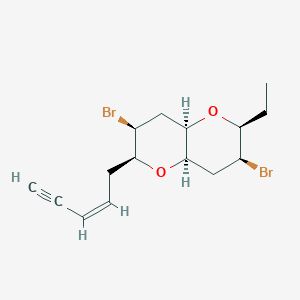
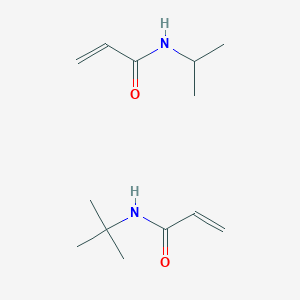
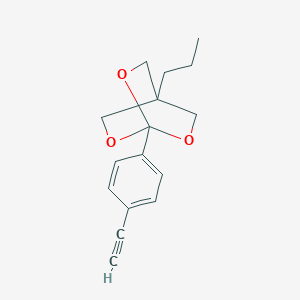
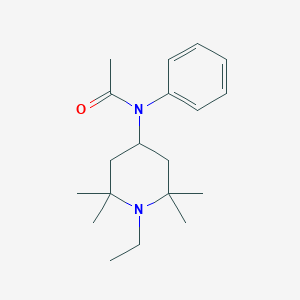

![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
